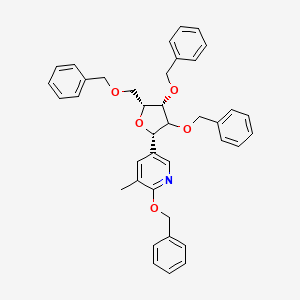
N-Acetyllactosamine-13C2,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyllactosamine-13C2,d3 is a labeled derivative of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine. This compound is significant in glycoscience due to its role in various biological processes, including cell-cell interactions, immune responses, and tumorigenesis. The isotopic labeling with carbon-13 and deuterium allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyllactosamine-13C2,d3 typically involves the enzymatic or chemical modification of lactose. The process includes the following steps:
Enzymatic Synthesis: Using recombinant enzymes such as β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase, lactose is converted to N-Acetyllactosamine. The isotopic labeling is introduced during the synthesis of the monosaccharide precursors.
Chemical Synthesis: Chemical methods involve the protection of hydroxyl groups, selective glycosylation, and subsequent deprotection steps. Isotopic labeling is incorporated during the synthesis of the galactose and N-acetylglucosamine units.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, with isotopic labeling introduced in the early stages of monosaccharide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyllactosamine-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Using galactose oxidase to oxidize the terminal galactose unit.
Reduction: Reduction of the oxidized product to form different derivatives.
Substitution: Substitution reactions to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Galactose oxidase, oxygen, and buffer solutions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation Products: Aldehyde derivatives of N-Acetyllactosamine.
Reduction Products: Alcohol derivatives.
Substitution Products: Functionalized N-Acetyllactosamine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
N-Acetyllactosamine-13C2,d3 has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigates cell-cell interactions, glycan binding, and the role of glycans in biological processes.
Medicine: Studies the involvement of glycans in disease mechanisms, including cancer and immune disorders.
Industry: Utilized in the development of glycan-based therapeutics and diagnostics.
Wirkmechanismus
The mechanism of action of N-Acetyllactosamine-13C2,d3 involves its interaction with specific proteins and receptors, such as lectins. These interactions mediate various biological processes, including cell adhesion, signaling, and immune responses. The labeled compound allows for detailed studies of these interactions using NMR and mass spectrometry, providing insights into the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-Acetyllactosamine: The non-labeled version of the compound.
Lactose: A disaccharide composed of galactose and glucose.
N-Acetylglucosamine: A monosaccharide component of N-Acetyllactosamine.
Comparison: N-Acetyllactosamine-13C2,d3 is unique due to its isotopic labeling, which allows for advanced analytical studies. Compared to N-Acetyllactosamine, it provides enhanced sensitivity and resolution in NMR and mass spectrometry. Lactose and N-Acetylglucosamine, while structurally related, do not offer the same level of detail in analytical studies due to the lack of isotopic labeling.
Eigenschaften
Molekularformel |
C14H25NO11 |
|---|---|
Molekulargewicht |
388.35 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1+1D3,5+1 |
InChI-Schlüssel |
HESSGHHCXGBPAJ-JTLAWXNTSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
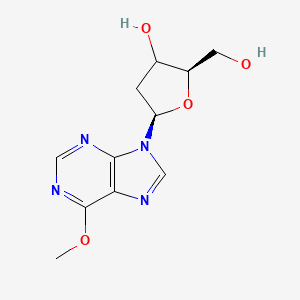
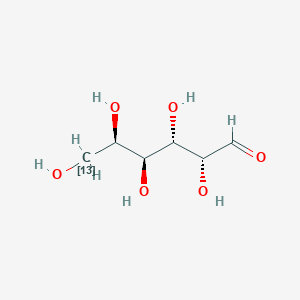
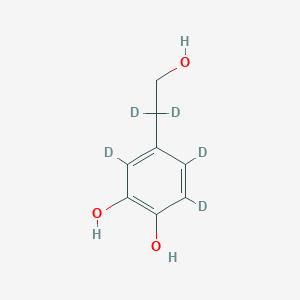
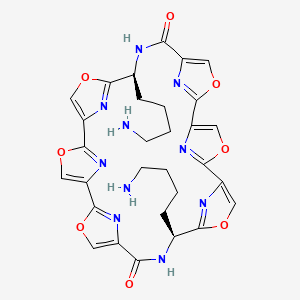

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)



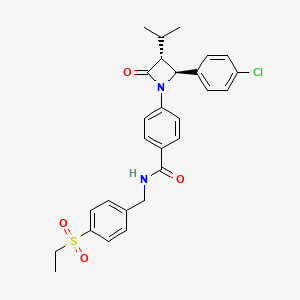
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
